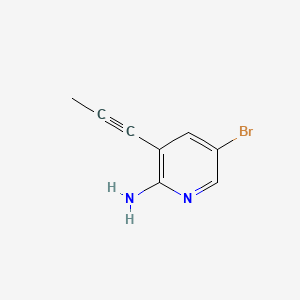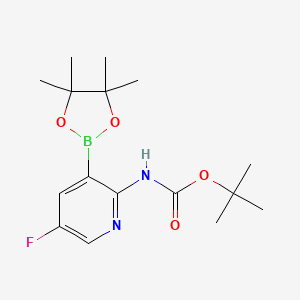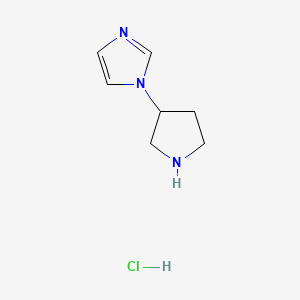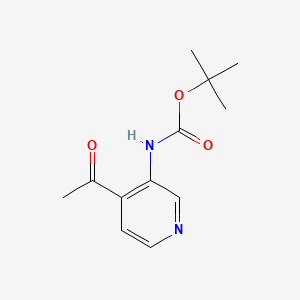
5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine
描述
5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine: is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a prop-1-ynyl group at the 3rd position, and an amine group at the 2nd position of the pyridine ring . It is commonly used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions:
Potassium tert-butoxide Method: One common method involves treating 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine with a 1M solution of potassium tert-butoxide in tert-butanol at 85°C for 1 hour.
Triethylamine and Palladium-Catalyzed Method: Another method involves using triethylamine, bis-triphenylphosphine-palladium (II) chloride, and copper (I) iodide in tetrahydrofuran at 0-20°C for 1 hour.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Potassium tert-butoxide: Used in tert-butanol at elevated temperatures.
Triethylamine and Palladium Catalysts: Used in tetrahydrofuran at low to ambient temperatures.
Major Products Formed:
科学研究应用
Chemistry
- Used as an intermediate in the synthesis of various organic compounds .
- Employed in cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine
Industry
作用机制
The mechanism by which 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may participate in phosphorylation reactions and influence signaling pathways in biological systems .
相似化合物的比较
Similar Compounds
3-Bromo-5-(prop-1-ynyl)pyridine: Similar structure but lacks the amine group.
5-Bromo-3-methylpyridin-2-amine: Similar structure but has a methyl group instead of the prop-1-ynyl group.
Uniqueness
属性
IUPAC Name |
5-bromo-3-prop-1-ynylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-2-3-6-4-7(9)5-11-8(6)10/h4-5H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEQDXCSXGPPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B596100.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)




![2-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B596108.png)




